Di(benzoylcyclopentadienyl) Iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

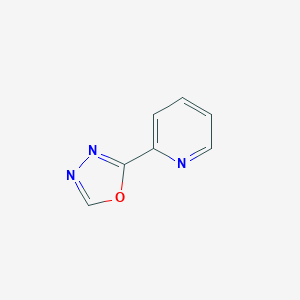

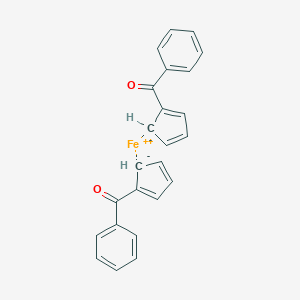

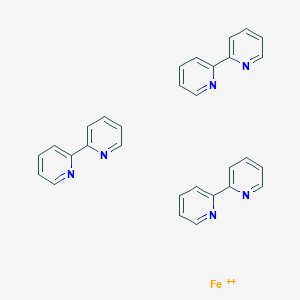

Di(benzoylcyclopentadienyl) Iron, also known as 1,1’-Dibenzoylferrocene, has the molecular formula C24H18FeO2 and a molecular weight of 394.25 . It is also referred to by other synonyms such as Bis(benzoylcyclopentadienyl) Iron .

Synthesis Analysis

A paper published in Dalton Transactions discusses a strategy for the preparation of a series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents . This could potentially be applied to the synthesis of Di(benzoylcyclopentadienyl) Iron.Molecular Structure Analysis

The molecular structure of Di(benzoylcyclopentadienyl) Iron is represented by the SMILES string: O=C(C1=CC=CC1[Fe]C1C=CC=C1C(=O)C1=CC=CC=C1)C1=CC=CC=C1 . The compound has a molecular weight of 394.25 g/mol .Chemical Reactions Analysis

A study in Dalton Transactions provides insights into the chemical reactions of ferricenium derivatives . The study reveals that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations in the oxidized species than in their neutral analogs .Physical And Chemical Properties Analysis

Di(benzoylcyclopentadienyl) Iron is a powder to crystal substance with an orange to brown color . It has a melting point of 103 °C and a density of 1.42 g/cm3 . It is soluble in toluene .Scientific Research Applications

-

Application in Electrochemical Investigations

- Field : Chemistry

- Summary : Ferricenium derivatives, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used in synthetic, spectroscopic, structural, and electrochemical investigations . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Antibacterial Iron (III) Complexes

- Field : Biochemistry

- Summary : Iron (III) complexes of the veterinary antibiotic monensin, which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been synthesized and characterized .

- Methods : The methods involved the use of IR, EPR, NMR, and Mössbauer spectroscopies, thermal (TG-DTA/MS) and elemental analyses .

- Results : The biological assay revealed the enhanced antibacterial potential of the newly obtained complexes against the Gram-positive aerobic microorganisms Bacillus cereus and Bacillus subtilis .

-

Application in Catalysis

- Field : Organometallic Chemistry

- Summary : (Cyclopentadienone)iron complexes (CICs), which are similar to “Di(benzoylcyclopentadienyl) Iron”, have been used as pre-catalysts due to their easy preparation and robustness .

- Methods : The methods involved the synthesis of (Cyclopentadienone)iron complexes (CICs) and their application in various catalytic reactions .

- Results : The results of these studies have shown that these complexes are effective catalysts in a variety of reactions .

-

Application in Synthetic Chemistry

- Field : Synthetic Chemistry

- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These complexes are similar to “Di(benzoylcyclopentadienyl) Iron”.

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, single crystal X-ray crystallography, and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Material Science

- Field : Material Science

- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .

- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .

- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .

-

Application in the Synthesis of Highly Substituted Cyclopentadienes

- Field : Organic Chemistry

- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .

- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .

- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .

-

Application in Electrochemical Investigations

- Field : Chemistry

- Summary : A series of ferricenium complexes bearing either electron-donating or electron-withdrawing substituents with weakly coordinating anions such as [B (C 6 F 5) 4] − or SbF 6− have been prepared . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states .

- Methods : The methods involved the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .

- Results : The study revealed that the nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .

-

Application in Material Science

- Field : Material Science

- Summary : “Di(benzoylcyclopentadienyl) Iron” is also known as 1,1’-Dibenzoylferrocene . Ferrocene and its derivatives have been widely used in the design and synthesis of metallocene-based conductive polymers for their excellent thermal stability, redox behavior, and planar geometry .

- Methods : The methods involved the synthesis of metallocene-based conductive polymers using ferrocene and its derivatives .

- Results : The resulting materials have shown excellent thermal stability and redox behavior, making them suitable for various applications in material science .

-

Application in the Synthesis of Highly Substituted Cyclopentadienes

- Field : Organic Chemistry

- Summary : Cyclopentadienes, which are part of “Di(benzoylcyclopentadienyl) Iron”, are important building blocks in organic synthesis . They can be synthesized through various methods including five-membered ring constructing annulation reactions (e.g., [2 + 2 + 1] and [3 + 2] annulation reactions) and electrocyclization reactions (e.g., Nazarov Cyclization) .

- Methods : The methods involved the synthesis of cyclopentadienes through various annulation and electrocyclization reactions .

- Results : The resulting cyclopentadienes have been used as important building blocks in organic synthesis .

Safety And Hazards

properties

IUPAC Name |

cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFFQOLCTAEBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di(benzoylcyclopentadienyl) Iron | |

CAS RN |

12180-80-2 |

Source

|

| Record name | 1,1′-Dibenzoylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12180-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dibenzoylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012180802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)